molecular formula C6H8BrClN2 B028958 3-Bromophenylhydrazine hydrochloride CAS No. 27246-81-7

3-Bromophenylhydrazine hydrochloride

Cat. No.: B028958
CAS No.: 27246-81-7
M. Wt: 223.50 g/mol
InChI Key: RPYIPFXHIKXRKS-UHFFFAOYSA-N
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Description

3-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the third position of the phenyl ring. This compound is typically found as an off-white to light brown powder and is known for its use in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromophenylhydrazine hydrochloride generally involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar steps but are optimized for higher yields and purity. The use of acetone in the salification step helps improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromophenylhydrazine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromophenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenylhydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • 3-Chlorophenylhydrazine hydrochloride

Uniqueness

3-Bromophenylhydrazine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

27246-81-7

Molecular Formula

C6H8BrClN2

Molecular Weight

223.50 g/mol

IUPAC Name

(3-bromophenyl)hydrazine;hydron;chloride

InChI

InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H

InChI Key

RPYIPFXHIKXRKS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NN.Cl

Canonical SMILES

[H+].C1=CC(=CC(=C1)Br)NN.[Cl-]

27246-81-7

Pictograms

Corrosive; Irritant

Synonyms

1-(3-Bromophenyl)hydrazine Hydrochloride;  m-Bromphenylhydrazine Hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromoaniline (17 g, 0.1 mol) in conc. HCl (200 mL) was added an aqueous solution (20 mL) of NaNO2 (7 g, 0.1 mol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (45 g, 0.2 mmol) in conc. HCl (500 mL) was then added at 0° C. The reaction solution was stirred for 2 h at RT. The precipitate was filtered and washed with EtOH and ether to yield (3-bromophenyl)hydrazine hydrochloride as a white solid, which was used for the next reaction without further purification
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
(3-bromophenyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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